1,1,2-Tribromo-3-methyl-1-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tribromo-3-methyl-1-nitrobutane is an organic compound characterized by the presence of three bromine atoms, a nitro group, and a methyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Tribromo-3-methyl-1-nitrobutane typically involves the bromination of 3-methyl-1-nitrobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the butane backbone. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tribromo-3-methyl-1-nitrobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 3-methyl-1-aminobutane.
Oxidation Reactions: Products include various oxidized forms of the nitro group, such as nitroso or nitrate derivatives.
Scientific Research Applications
1,1,2-Tribromo-3-methyl-1-nitrobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2-Tribromo-3-methyl-1-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Tribromo-3-methyl-2-butene: Similar in structure but with a double bond in the butane backbone.
3-methyl-1-nitrobutane: Lacks the bromine atoms but has the same nitro and methyl groups.
1,1,1-Tribromoethane: Contains three bromine atoms but has a simpler ethane backbone.
Uniqueness
1,1,2-Tribromo-3-methyl-1-nitrobutane is unique due to the specific arrangement of its bromine and nitro groups on the butane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62545-19-1 |
---|---|
Molecular Formula |
C5H8Br3NO2 |
Molecular Weight |
353.83 g/mol |
IUPAC Name |
1,1,2-tribromo-3-methyl-1-nitrobutane |
InChI |
InChI=1S/C5H8Br3NO2/c1-3(2)4(6)5(7,8)9(10)11/h3-4H,1-2H3 |
InChI Key |
BOAOURZHVZOUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C([N+](=O)[O-])(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.